![molecular formula C8H10O3 B2491013 (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 2361609-96-1](/img/structure/B2491013.png)
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, also known as DOD or diketene dimer, is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is based on its ability to act as a nucleophile and form covalent bonds with other molecules. This compound can undergo nucleophilic addition reactions with a variety of electrophiles, such as aldehydes, ketones, and imines. The resulting adducts can then undergo further transformations, such as cyclization or reduction, to form more complex molecules.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions and can be easily modified to suit specific experimental conditions. However, this compound is a highly reactive and unstable compound that requires careful handling and storage. It can also be difficult to purify, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on (1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the use of this compound as a building block for the synthesis of new materials with unique properties, such as conductive polymers or self-healing materials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can be synthesized by the thermal dimerization of diketene, which is a highly reactive and unstable compound. The reaction involves the formation of a cyclic intermediate, which then undergoes a rearrangement to form this compound. The synthesis of this compound requires careful control of temperature and reaction time to achieve high yields and purity.
Aplicaciones Científicas De Investigación
(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been extensively studied for its potential applications in various fields, including organic synthesis, polymer chemistry, and materials science. It is a versatile reagent that can be used in a variety of reactions, such as cycloadditions, condensations, and nucleophilic additions. This compound has also been used as a building block for the synthesis of complex organic molecules and polymers.
Propiedades
IUPAC Name |
(1R,5R)-6,6-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2)3-4-5(8)7(10)11-6(4)9/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHORVCAIFLUBIJ-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]2[C@H]1C(=O)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

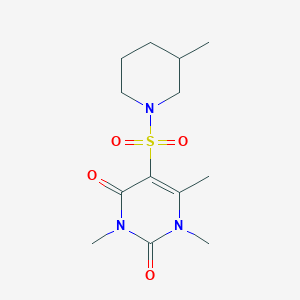
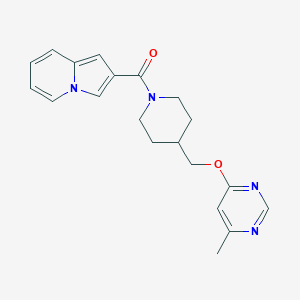
![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
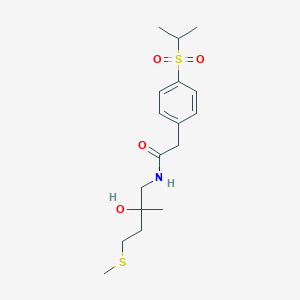
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
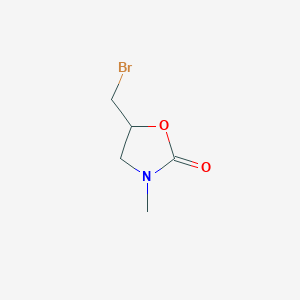


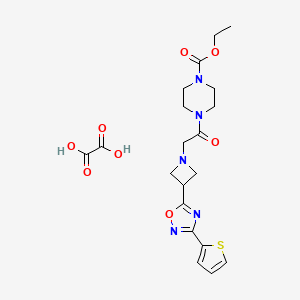

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2490953.png)